3-Ethyl-5-methoxy-2-propylindole
Description
3-Ethyl-5-methoxy-2-propylindole is a substituted indole derivative characterized by a methoxy group at the 5-position, an ethyl group at the 3-position, and a propyl chain at the 2-position of the indole scaffold. Indole derivatives are widely studied for their roles in neurotransmitter systems (e.g., serotonin analogs) and as intermediates in organic synthesis. The substitution pattern of this compound suggests enhanced lipophilicity compared to simpler indoles, which may influence its pharmacokinetic properties and receptor-binding selectivity.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-ethyl-5-methoxy-2-propyl-1H-indole |
InChI |
InChI=1S/C14H19NO/c1-4-6-13-11(5-2)12-9-10(16-3)7-8-14(12)15-13/h7-9,15H,4-6H2,1-3H3 |
InChI Key |
UQKSDVRASXLFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)OC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Methoxyindole Derivatives
- 5-Methoxytryptamine: Contains a 5-methoxy group and a 3-(2-aminoethyl) side chain (CAS RN: N/A; see for related compounds). The absence of a propyl group reduces lipophilicity, likely altering blood-brain barrier permeability.
- 7-Methoxytryptamine : Features a methoxy group at the 7-position. Positional isomerism significantly affects receptor affinity; 7-methoxy substitution is less common in natural neurotransmitters compared to 5-methoxy analogs .
Alkyl-Substituted Indoles
- 3-Ethylindole : Lacks the 5-methoxy and 2-propyl groups. Simpler alkylation reduces molecular weight (MW: ~159.23 g/mol) and increases volatility. The ethyl group at the 3-position may sterically hinder interactions at flat binding sites.
- 2-Propylindole : The propyl group at the 2-position enhances steric bulk compared to 3-substituted analogs. This substitution could impede enzymatic degradation, improving metabolic stability.
Physicochemical Properties
*Calculated using atomic masses.
Key Observations :
- The propyl and ethyl groups in this compound contribute to higher lipophilicity (logP ~3.5) compared to tryptamine analogs (logP <2), suggesting better membrane permeability but poorer aqueous solubility.
- Melting points for alkylated indoles are generally lower than those of polar derivatives (e.g., nitroimidazoles with mp 195°C ), but experimental data for the target compound remains unreported.
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